

Technical Guide: Mass Spectrometry Fragmentation Pattern of Phorate-d10

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Compound of Interest

Compound Name: Phorate-d10 (o,o-diethyl-d10)

CAS No.: 1219805-45-4

Cat. No.: B1460492

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Executive Summary

This guide provides a definitive technical analysis of Phorate-d10 (O,O-Diethyl-d10 S-ethylthiomethyl phosphorodithioate), the primary isotopically labeled internal standard (IS) used for the quantification of Phorate in complex matrices.

Precision in residue analysis—particularly for toxicology and environmental safety—relies on the accurate differentiation between native analytes and their deuterated counterparts. This document details the mass spectral behavior of Phorate-d10 under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidating the specific mass shifts caused by the deuterium labeling on the O,O-diethyl moieties.

Part 1: Chemical Identity & Structural Basis[1]

To interpret the fragmentation pattern, one must first understand the specific location of the isotopic labels. Commercial Phorate-d10 is synthesized by deuterating the two ethyl groups attached to the oxygen atoms, leaving the S-ethylthiomethyl tail native.

Structural Comparison

Feature	Native Phorate	Phorate-d10 (IS)
CAS Number	298-02-2	1219805-45-4
Formula		
Molecular Weight	260.38 g/mol	270.44 g/mol
Label Position	None	O,O-Diethyl groups ()
Key Moiety 1	Phosphate Core ()	Deuterated Core ()
Key Moiety 2	Thio-Tail ()	Native Thio-Tail ()

Part 2: Mass Spectrometry Fundamentals (EI)

Primary Modality: GC-MS (70 eV)

Under standard electron ionization (70 eV), Phorate-d10 exhibits a fragmentation pattern analogous to native Phorate but with predictable mass shifts corresponding to the

Da total mass increase.

The Molecular Ion ()

- Native: m/z 260
- Phorate-d10:m/z 270
- Mechanism: Removal of a single electron from the sulfur lone pair. The intensity is typically moderate (10–30% relative abundance), serving as a confirmation ion.

The Base Peak (The "Anchor")

- Native: m/z 75

- Phorate-d10:m/z 75
- Mechanism: The base peak arises from the cleavage of the S-ethylthiomethyl tail ().
- Critical Insight: Because the deuterium labels are located on the ethoxy groups (phosphate side), the sulfur tail remains unlabeled. Consequently, the base peak does not shift. This is a critical validation point; if your IS spectrum shows a shifted base peak (e.g., m/z 80 or 85), the standard may be labeled on the tail (rare) or degraded.

The Phosphate Core Rearrangement (McLafferty-like)

- Native: m/z 121
- Phorate-d10:m/z 131
- Mechanism: This ion corresponds to the diethyl phosphite cation .
- Calculation:
 - Native:
.
 - d10:
.
- Utility: This is the primary discriminating qualifier ion. It proves the presence of the deuterated core.

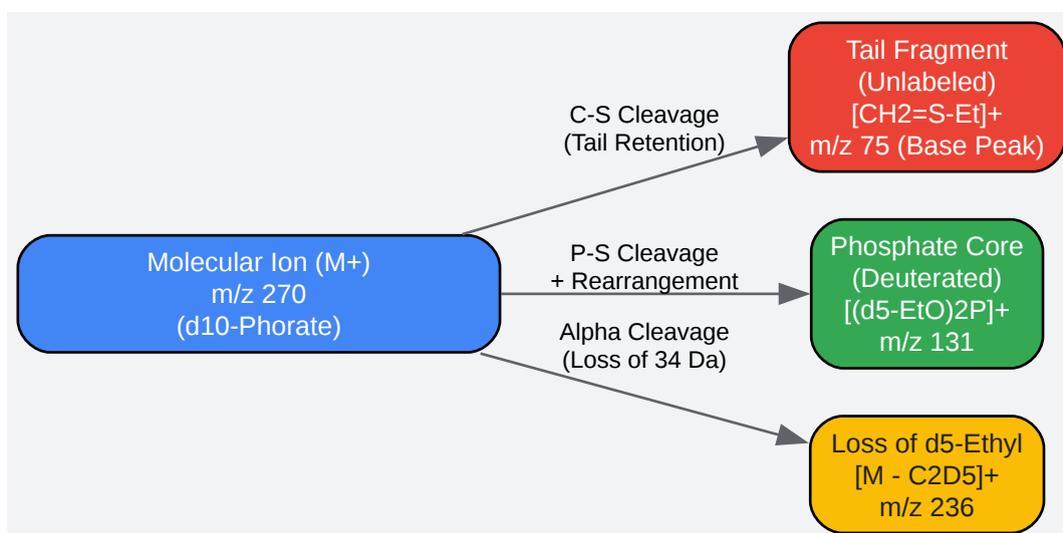
Loss of Ethyl Group (Alpha-Cleavage)

- Native: m/z 231 ()

- Phorate-d10:m/z 236 ()
- Mechanism: Loss of one ethyl radical from the phosphate ester.
- Calculation:
 - Native:
.
 - d10:
.

Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage points and resulting mass shifts.



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Caption: Figure 1. EI Fragmentation pathway of Phorate-d10 showing the origin of the static base peak (m/z 75) and shifted core ions.

Part 3: LC-MS/MS (ESI) Transitions

Primary Modality: LC-QQQ (MRM)

While Phorate is traditionally a GC-amenable compound, modern residue labs frequently use LC-MS/MS (ESI+) for multi-residue screens. Phorate-d10 serves as the internal standard using Multiple Reaction Monitoring (MRM).

Ionization Mechanism

Phorate protonates on the sulfur of the

bond or the bridging sulfur, forming

.

MRM Transition Table

Parameter	Native Phorate	Phorate-d10	Role	Collision Energy (eV)
Precursor Ion	261.1	271.1	Parent Selection (Q1)	-
Primary Product (Quant)	75.0	75.0	Quantification (Q3)	20 - 30
Secondary Product (Qual)	121.0	131.0	Confirmation (Q3)	35 - 45
Tertiary Product	199.0	209.0	Loss of Tail (Neutral Loss)	15 - 25

Technical Note on "Cross-Talk": Notice that the primary transition for both Native (261

75) and d10 (271

75) yields the same product ion.

- Risk: If the quadrupole resolution is poor, or if source fragmentation occurs, "cross-talk" can happen.

- Mitigation: The 10 Da mass difference in Q1 (Precursor) is sufficient for complete separation on standard triple quadrupoles. However, for highest specificity, use the 271

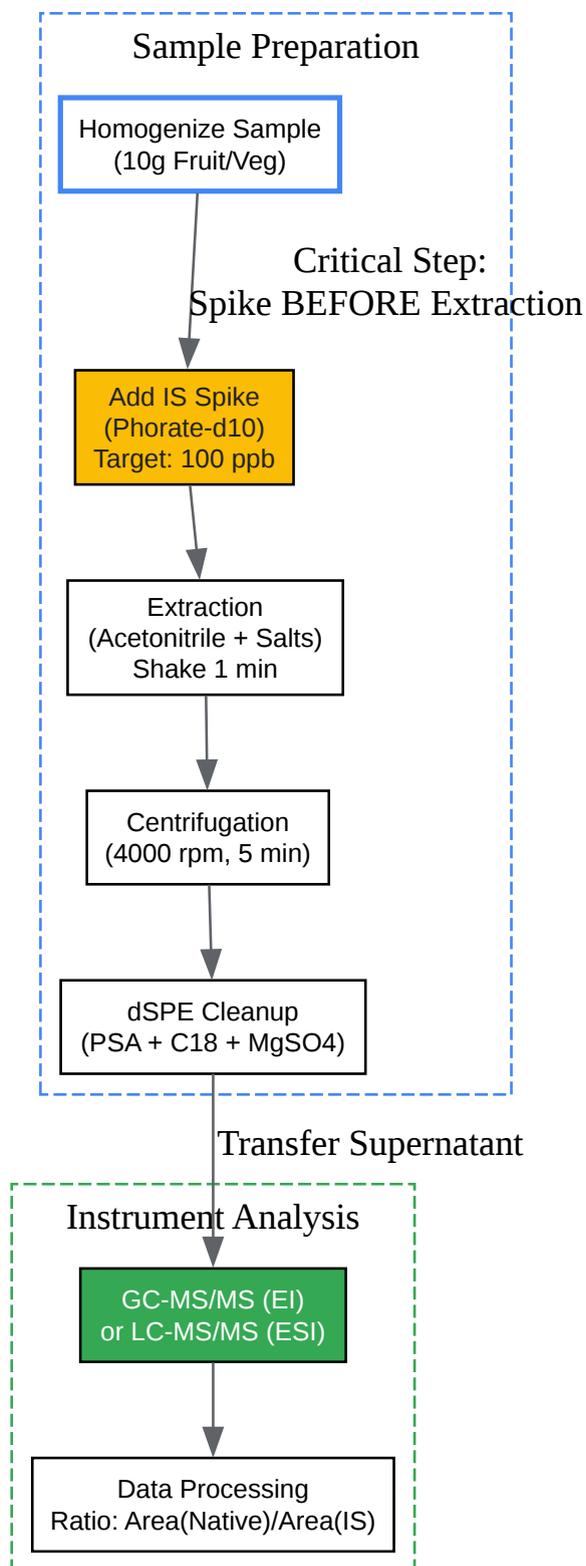
131 transition for d10 if sensitivity allows.

Part 4: Experimental Protocol

Methodology: QuEChERS Extraction with GC-MS/MS or LC-MS/MS

This protocol ensures the internal standard equilibrates with the matrix, correcting for recovery losses during extraction.

Workflow Diagram



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Caption: Figure 2. Optimized QuEChERS workflow emphasizing the correct introduction point of Phorate-d10.

Step-by-Step Methodology

- Preparation of Stock Standard:
 - Dissolve 10 mg Phorate-d10 (solid/oil) in 10 mL Acetone or Acetonitrile to make a 1000 ppm stock.
 - Store at -20°C. Stability is >1 year if kept dark and dry.
- Spiking (The Critical Control Point):
 - Add Phorate-d10 to the homogenized sample before adding extraction solvents.
 - Why? This ensures the IS experiences the same extraction efficiency, partition coefficient variations, and matrix binding as the native analyte.
- Instrument Parameters (GC-MS Specific):
 - Inlet: PTV or Splitless, 250°C. Note: Phorate is thermally labile; ensure liner is clean and deactivated (silanized) to prevent degradation to Phorate oxon.
 - Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
 - Carrier Gas: Helium at 1.0 mL/min (constant flow).

Part 5: References

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Phone: (601) 213-4426
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